7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one
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Overview
Description
7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one: is a heterocyclic compound that belongs to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by heating under reflux with sodium methoxide in butanol . This process leads to the formation of the oxazepine ring system through the involvement of the acetyl methyl group and the amide carbonyl moiety.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to replace the chlorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.
Scientific Research Applications
Chemistry: In chemistry, 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is used as a building block for the synthesis of more complex molecules. Its unique ring system makes it a valuable intermediate in the development of new heterocyclic compounds .
Biology: Its structural features allow it to interact with various biological targets, making it a candidate for drug discovery efforts .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, depending on the specific modifications made to the core structure .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and exhibits comparable biological activities, such as antiproliferative and antimicrobial effects.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a similar core structure, known for its potential as a tyrosine kinase inhibitor.
1,4-benzodiazepin-2-one: Although structurally different, this compound also contains a fused ring system and is widely known for its use as an anxiolytic and sedative.
Uniqueness: 7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one is unique due to its specific ring structure, which combines elements of both pyridine and oxazepine. This fusion imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C8H7ClN2O2 |
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Molecular Weight |
198.60 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-2H-pyrido[2,3-f][1,4]oxazepin-5-one |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-5-7(11-6)8(12)10-3-4-13-5/h1-2H,3-4H2,(H,10,12) |
InChI Key |
IQSPWDROFJKYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C(=O)N1)N=C(C=C2)Cl |
Origin of Product |
United States |
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